molecular formula C40H68N2O8 B10778851 Bistramide A

Bistramide A

货号: B10778851
分子量: 705.0 g/mol
InChI 键: HXZRMADPDYFMEB-FTTMEYFSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Bistramide A involves several complex steps. One notable method includes the preparation of a 35-member stereoisomer library of this compound, which involves the use of crotylsilane reagents in a [4+2]-annulation methodology . The spiroketal subunit of this compound is modified at the C39-alcohol to provide stereochemical diversification . Another approach involves the diverted total synthesis, focusing on the preparation of analogs with oxygenation at the C29 position .

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with its synthesis. Most of the research focuses on laboratory-scale synthesis for biological evaluation.

科学研究应用

Bistramide A exhibits potent antiproliferative effects across various cancer cell lines, including non-small cell lung cancer and melanoma. The compound has been shown to disrupt the actin cytoskeleton, leading to cell cycle arrest and apoptosis. Its dual mechanism of action involves:

  • Severing of Actin Filaments : this compound binds to actin with high affinity, disrupting filamentous actin and inhibiting polymerization. This action is crucial for its antiproliferative effects as it affects cellular structure and function .
  • Cell Cycle Regulation : It induces blockade in the G1 phase of the cell cycle, promoting differentiation and leading to polyploidy in certain cancer cell lines .

Synthesis and Structural Studies

The total synthesis of this compound has been achieved through various synthetic strategies involving complex organic reactions. The longest linear sequence reported consists of eighteen steps, confirming the stereochemical configuration of the compound. The synthetic route allows for the production of this compound for further research and potential therapeutic applications .

Therapeutic Potential

This compound’s biological properties position it as a promising candidate for cancer treatment:

  • Antitumor Activity : With an IC50 ranging from 0.03 to 0.32 μg/mL against several tumor cell lines, this compound shows potential as a lead compound for developing new antitumor agents .
  • Neurotoxicity Studies : Beyond its anticancer properties, this compound exhibits neurotoxic effects that may be explored for therapeutic applications in neurodegenerative diseases .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Non-Small Cell Lung Cancer : Research demonstrated that this compound effectively inhibited proliferation in NSCLC cell lines by inducing G1 phase arrest and polyploidy .
  • Melanoma Models : In vitro studies showed significant cytotoxicity against melanoma cells, suggesting its potential as a treatment option for aggressive skin cancers .

属性

分子式

C40H68N2O8

分子量

705.0 g/mol

IUPAC 名称

(2S,3R)-3-hydroxy-N-[3-[(2R,3S,6S,8R)-8-[(E,3S,6S)-6-hydroxy-3,5-dimethylhept-4-enyl]-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]propyl]-2-methyl-4-[[2-[(2S,3S,6R)-3-methyl-6-[(E)-2-oxopent-3-enyl]oxan-2-yl]acetyl]amino]butanamide

InChI

InChI=1S/C40H68N2O8/c1-8-11-32(44)23-34-17-15-27(3)37(48-34)24-38(46)42-25-35(45)30(6)39(47)41-21-10-13-36-28(4)18-20-40(50-36)19-9-12-33(49-40)16-14-26(2)22-29(5)31(7)43/h8,11,22,26-28,30-31,33-37,43,45H,9-10,12-21,23-25H2,1-7H3,(H,41,47)(H,42,46)/b11-8+,29-22+/t26-,27-,28-,30-,31-,33+,34+,35-,36+,37-,40-/m0/s1

InChI 键

HXZRMADPDYFMEB-FTTMEYFSSA-N

手性 SMILES

C/C=C/C(=O)C[C@H]1CC[C@@H]([C@@H](O1)CC(=O)NC[C@@H]([C@H](C)C(=O)NCCC[C@@H]2[C@H](CC[C@@]3(O2)CCC[C@@H](O3)CC[C@H](C)/C=C(\C)/[C@H](C)O)C)O)C

规范 SMILES

CC=CC(=O)CC1CCC(C(O1)CC(=O)NCC(C(C)C(=O)NCCCC2C(CCC3(O2)CCCC(O3)CCC(C)C=C(C)C(C)O)C)O)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。